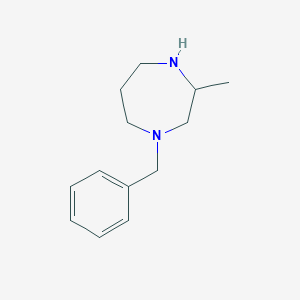

1-Benzyl-3-methyl-1,4-diazepane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-3-methyl-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-12-10-15(9-5-8-14-12)11-13-6-3-2-4-7-13/h2-4,6-7,12,14H,5,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGECKXKOOXAGCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCCN1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Benzyl-3-methyl-1,4-diazepane chemical properties

[1]

Executive Summary

This compound (CAS: 342625-71-2 for racemate) is a functionalized homopiperazine derivative used primarily as a chiral building block in the development of G-protein coupled receptor (GPCR) antagonists and protease inhibitors.[1] Distinguished by its 7-membered ring containing two nitrogen atoms and a methyl stereocenter, this scaffold offers unique conformational flexibility compared to piperazines, allowing for enhanced binding affinity in specific hydrophobic pockets.

This guide covers the physicochemical profile, validated synthetic routes, reactivity logic, and safety protocols for researchers utilizing this intermediate.

Physicochemical Profile

The 3-methyl substitution introduces chirality, creating distinct (R) and (S) enantiomers. The molecule is characterized by a basic secondary amine (N4) and a tertiary amine (N1) protected by a benzyl group.

| Property | Data | Notes |

| IUPAC Name | This compound | Also known as 1-benzyl-3-methyl-homopiperazine |

| CAS Number | 342625-71-2 (racemic)2322932-19-2 ((S)-isomer)1311254-86-0 ((S)-carboxylate salt) | Verify stereochemistry requirements before procurement.[1] |

| Molecular Formula | C₁₃H₂₀N₂ | |

| Molecular Weight | 204.31 g/mol | |

| Physical State | Viscous Liquid / Low-melting Solid | Hygroscopic; often handled as HCl or TFA salt. |

| Boiling Point | ~310°C (Predicted) | Typically distilled under high vacuum. |

| pKa (Predicted) | N4-H: ~9.8N1-Bn: ~5.5 | N4 is the primary nucleophilic and basic site. |

| Solubility | DCM, MeOH, DMSO, EtOAc | Limited solubility in water as free base; soluble as salt. |

Stereochemical Distinction

It is critical to distinguish the 3-methyl isomer from the 5-methyl isomer (CAS 1620097-06-4), which is the key intermediate for the insomnia drug Suvorexant .

-

3-Methyl: Methyl group located on the ethylene bridge (C2-C3).

-

5-Methyl: Methyl group located on the propylene bridge (C5-C6-C7).

Synthetic Pathways

The synthesis of this compound is most reliably achieved through the reduction of a dione precursor or cyclization of chiral diamines. The dione reduction route is preferred for maintaining stereochemical integrity.

Method A: Reduction of 2,5-Dione (High Fidelity)

This method avoids racemization and utilizes accessible amino acid precursors.

Mechanism:

-

Precursor Formation: Condensation of N-benzyl-alanine (providing the methyl group) with a glycine or beta-alanine derivative to form the cyclic diamide (dione).

-

Global Reduction: Strong reduction of the amide carbonyls using Lithium Aluminum Hydride (LiAlH₄) yields the saturated diazepane.

Figure 1: Synthesis via reduction of the 2,5-dione intermediate.

Experimental Protocol: Dione Reduction

Source: Adapted from CXCR4 antagonist synthesis protocols (e.g., WO2012049277).

-

Setup: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and addition funnel. Purge with Argon.

-

Reagent Prep: Charge flask with This compound-2,5-dione (1.0 equiv) and anhydrous THF (0.2 M concentration).

-

Reduction: Cool to 0°C. Add LiAlH₄ (2.5 equiv, 2.0 M in THF) dropwise over 30 minutes. Caution: Exothermic gas evolution.

-

Reaction: Warm to room temperature, then reflux for 4–6 hours. Monitor by LC-MS (disappearance of M+H 233, appearance of M+H 205).

-

Workup (Fieser Method): Cool to 0°C. Carefully quench sequentially with:

-

mL Water (

- mL 15% NaOH

- mL Water

-

mL Water (

-

Isolation: Stir until the precipitate turns white and granular. Filter through Celite. Dry filtrate over Na₂SO₄ and concentrate in vacuo.

-

Purification: The crude oil is often pure enough (>90%) for next steps. If needed, distill under high vacuum or purify via column chromatography (DCM/MeOH/NH₃).

Chemical Reactivity & Functionalization

The this compound scaffold possesses two distinct nitrogen centers. The N4 (secondary) amine is the primary site for functionalization, while the N1 (tertiary) amine remains protected by the benzyl group until late-stage deprotection.

Reactivity Logic

-

N4-Alkylation/Acylation: The sterically unhindered N4 reacts readily with electrophiles (alkyl halides, acid chlorides, sulfonyl chlorides).

-

Regioselectivity: The methyl group at C3 exerts mild steric influence on N4 but does not prevent reaction. It does influence the conformation, often favoring specific rotamers in the product.

-

Benzyl Deprotection: Hydrogenolysis (Pd/C, H₂) removes the N1-benzyl group, liberating the secondary amine for further elaboration (yielding 2-methyl-1,4-diazepane).

Figure 2: Functionalization pathways for the diazepane scaffold.

Medicinal Chemistry Applications

This scaffold is a "privileged structure" in drug discovery, often used to constrain flexible chains or mimic peptide turns.

Key Applications

-

CXCR4 Antagonists:

-

Used as a core linker in the synthesis of HIV entry inhibitors and stem cell mobilizers (e.g., Mozobil analogs). The diazepane ring provides the optimal distance and orientation between cationic recognition elements.

-

Mechanism:[1] The basic nitrogens interact with aspartate residues (Asp171, Asp262) in the CXCR4 transmembrane pocket.

-

-

SARS-CoV-2 Mpro Inhibitors:

-

Recent studies (2024-2025) utilize 3-methyl-1,4-diazepane as a P2-P3 linker in non-covalent inhibitors of the Main Protease (Mpro). The methyl group fills the S2 hydrophobic sub-pocket, enhancing potency over the unsubstituted diazepane.

-

-

Suvorexant Analogs (Differentiation):

-

While Suvorexant uses the 5-methyl isomer, the 3-methyl isomer is utilized in SAR (Structure-Activity Relationship) studies to probe the steric tolerance of the Orexin receptor binding site.

-

Safety & Handling (MSDS Highlights)

Signal Word: WARNING

| Hazard Class | Code | Statement |

| Acute Toxicity | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Handling Protocol:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Ventilation: Handle strictly inside a chemical fume hood to avoid inhalation of vapors.

-

Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. The free base absorbs CO₂ from air; conversion to the dihydrochloride salt is recommended for long-term storage.

References

-

Synthesis of CXCR4 Antagonists: Patent WO2012049277. "CXCR4 Receptor Antagonists." (2012).[2]

-

Suvorexant Intermediate Resolution: US Patent 2019/0276414. "Chiral resolution of an intermediate of suvorexant." (2019).

-

SARS-CoV-2 Mpro Inhibitors: J. Med. Chem. "Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series." (2025).[1][2][3][4][5]

-

General Diazepane Synthesis: Molecules. "Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling." (2014).

-

Safety Data: PubChem Compound Summary for CID 228365 (1-Benzyl-1,4-diazepane class).

Sources

- 1. 1394650-76-0,5-(difluoromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. AU2011315498C1 - CXCR4 receptor antagonists - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

Technical Monograph: 1-Benzyl-3-methyl-1,4-diazepane

[1]

Core Identity & Chemical Architecture

This compound is a privileged heterocyclic scaffold in medicinal chemistry, serving as a critical pharmacophore for G-Protein Coupled Receptor (GPCR) ligands and kinase inhibitors. It is structurally defined by a seven-membered diazepane ring with a hydrophobic benzyl moiety at the N1 position and a methyl substituent on the ethylene bridge (C3).

Chemical Identifiers

| Parameter | Specification |

| CAS Number | 342625-71-2 (Racemate) |

| IUPAC Name | This compound |

| Molecular Formula | C₁₃H₂₀N₂ |

| Molecular Weight | 204.31 g/mol |

| SMILES | CC1CN(CCCN1)CC2=CC=CC=C2 |

| Key Isomer | (S)-Enantiomer (often preferred in bioactive ligands) |

Structural Distinction (Critical for Researchers)

A common error in literature and procurement is confusing the 3-methyl isomer with the 5-methyl isomer (the "Suvorexant intermediate").

-

3-Methyl Isomer (Target): The methyl group is located on the ethylene bridge (C2-C3) between the two nitrogen atoms.

-

5-Methyl Isomer (Suvorexant Precursor): The methyl group is located on the propylene bridge (C5-C6-C7).

This regiochemical difference fundamentally alters the vector of substituents in Structure-Activity Relationship (SAR) studies.

Synthesis Protocol: The Lactam Reduction Route

The most robust and scalable synthesis for this compound avoids the regioselectivity issues of direct alkylation by utilizing a Michael Addition-Cyclization-Reduction sequence. This protocol ensures the methyl group is correctly positioned on the ethylene bridge.

Retrosynthetic Logic

The synthesis is designed to construct the 7-membered ring from a 1,2-diaminopropane backbone (providing the C3-methyl) and an acrylate derivative (providing the C3 fragment).

Figure 1: Retrosynthetic pathway emphasizing the lactam intermediate strategy.

Step-by-Step Experimental Procedure

Step 1: Michael Addition (Formation of the Linear Precursor)

-

Reagents: N-Benzyl-1,2-diaminopropane (1.0 equiv), Ethyl Acrylate (1.1 equiv), Methanol (Solvent).

-

Protocol:

-

Dissolve N-Benzyl-1,2-diaminopropane in anhydrous methanol (0.5 M concentration).

-

Cool to 0°C under nitrogen atmosphere.

-

Add Ethyl Acrylate dropwise to control the exotherm.

-

Allow the mixture to warm to room temperature and stir for 12–16 hours.

-

Causality: The primary amine of the diaminopropane attacks the

-carbon of the acrylate. The secondary benzylamine is less nucleophilic in this context, favoring the formation of the linear ester intermediate. -

Validation: Monitor by LC-MS for the disappearance of the diamine (M+H = 165) and appearance of the adduct (M+H = 265).

-

Step 2: Thermal Cyclization (Lactam Formation)

-

Reagents: Sodium Methoxide (0.5 equiv, catalytic), Methanol/Toluene.

-

Protocol:

-

Concentrate the Step 1 reaction mixture to remove excess acrylate.

-

Redissolve in Toluene (or Xylene for higher reflux temp).

-

Add catalytic NaOMe.

-

Reflux for 24 hours with a Dean-Stark trap to remove methanol/ethanol by-products.

-

Mechanism: Intramolecular aminolysis occurs where the secondary benzylamine attacks the ester carbonyl, closing the 7-membered ring to form 1-Benzyl-3-methyl-1,4-diazepan-5-one .

-

Step 3: Lactam Reduction (The Final Transformation)

-

Reagents: Lithium Aluminum Hydride (LiAlH₄, 2.5 equiv), THF (anhydrous).

-

Protocol:

-

Suspend LiAlH₄ in anhydrous THF at 0°C under Argon.

-

Add the Lactam intermediate (dissolved in THF) dropwise.

-

Reflux the mixture for 4–6 hours.

-

Quench (Fieser Method): Cool to 0°C. Carefully add water (

mL), then 15% NaOH ( -

Filter the granular precipitate. Concentrate the filtrate.

-

Purification: Distillation under reduced pressure (bp ~110°C at 0.5 mmHg) or column chromatography (DCM/MeOH/NH₃).

-

Applications in Drug Discovery[4]

The this compound scaffold is a versatile building block. Its unique conformational flexibility allows it to adopt twisted-chair or twisted-boat conformations, enabling precise fitting into hydrophobic pockets of receptors.

Therapeutic Areas

| Target Class | Application | Mechanism of Action |

| Histamine H3 | Cognitive Disorders | The diazepane nitrogen acts as the basic center interacting with Asp114 in the H3 receptor. |

| Orexin Receptors | Insomnia/Sleep | Structural analog to the Suvorexant core, used in SAR to probe the "methyl scan" effect on metabolic stability. |

| Sigma Receptors | CNS Disorders | The benzyl group provides necessary hydrophobic interaction (pi-stacking) within the sigma-1 binding site. |

Pathway Visualization: The Role in GPCR Ligand Design

Figure 2: Standard workflow for utilizing the scaffold in library generation.

Safety & Handling (SDS Summary)

Signal Word: WARNING

-

Hazard Statements:

-

Handling Protocol:

-

Corrosivity: As a secondary/tertiary amine, the compound is basic and potentially corrosive to mucous membranes.

-

Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Amines are prone to oxidation (N-oxide formation) and carbamate formation upon exposure to atmospheric CO₂.

-

References

-

Chemical Identification & Properties: PubChem. This compound (Compound Summary). National Library of Medicine. Available at: [Link]

-

Synthetic Methodology (Lactam Route): Cox, C. D., et al. (2010). Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305).[3] Journal of Medicinal Chemistry, 53(14), 5320-5332. (Demonstrates analogous diazepane ring construction). Available at: [Link]

-

Medicinal Chemistry Applications: Bembenek, S. D., et al. (2008).[3] Structure-Based Design of Histamine H3 Receptor Antagonists. Bioorganic & Medicinal Chemistry. (Discusses diazepane pharmacophores).[4][3][2][5][6][7][8][9][10]

Sources

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. fishersci.com [fishersci.com]

- 3. US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof - Google Patents [patents.google.com]

- 4. 1394650-76-0,5-(difluoromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. mdpi.com [mdpi.com]

- 6. EP2818463A1 - Production method of 1,4-diazepane derivatives - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Differential effects of the 1,4 and 1,5 benzodiazepines on performance in healthy man - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | ChemScene | Chemikart [lab-chromatography-fittings-zone.chemikart.com]

Architectural Analysis and Synthetic Utility of 1-Benzyl-3-methyl-1,4-diazepane

This guide outlines the structural analysis, synthetic pathways, and pharmacological utility of 1-Benzyl-3-methyl-1,4-diazepane . It is designed for medicinal chemists and process scientists, moving beyond basic definitions to explore the critical stereoelectronic and synthetic factors governing this scaffold.

Structural Dynamics & Conformational Analysis

The 1,4-diazepane ring (homopiperazine) is a "privileged scaffold" in drug discovery, valued for its ability to orient functional groups into specific 3D vectors that mimic peptide turns. Unlike the relatively rigid piperazine (6-membered ring), the 7-membered diazepane ring exhibits significant conformational flexibility.[1]

The Nomenclature & Regioisomerism Critical Check

Before synthesis, one must distinguish between the two dominant regioisomers derived from the location of the methyl group relative to the nitrogens.

-

Target Structure (this compound): The methyl group resides on the ethylene bridge (C2-C3). This structure is typically derived from 1,2-diaminopropane.

-

Isomer B (1-Benzyl-5-methyl-1,4-diazepane): The methyl group resides on the propylene bridge (C5-C6-C7). This is the key intermediate for the drug Suvorexant (Belsomra).[2]

Note: This guide focuses on the requested 3-methyl variant (ethylene bridge substituted), but references the 5-methyl analog where mechanistic overlaps occur.

Conformational Landscape

The this compound molecule exists in a dynamic equilibrium between two primary low-energy conformers:

-

Twist-Chair (Major): The most stable form, minimizing transannular interactions.

-

Twist-Boat (Minor): Accessible at physiological temperatures, allowing the molecule to "mould" into receptor pockets.

Stereoelectronic Effect: The N1-benzyl group is sterically bulky. In the lowest energy state, the benzyl group typically adopts a pseudo-equatorial position to minimize 1,3-diaxial-like strain with the C3-methyl group.

Basicity and pKa

-

N1 (Tertiary Amine): The benzylated nitrogen has a lower pKa (approx. 7.5–8.0) due to the inductive effect of the benzyl group and steric crowding.

-

N4 (Secondary Amine): The unsubstituted nitrogen is more basic (pKa approx. 9.5–10.0) and is the primary nucleophilic site for further functionalization (e.g., acylation, alkylation).

Synthetic Methodologies

High-fidelity synthesis of this compound requires controlling regiochemistry during the ring-closure step.

Route A: The "Chiral Pool" Cyclization (Recommended)

This route utilizes S- or R-1,2-diaminopropane to install the C3 methyl group with defined stereochemistry.

Mechanism:

-

Alkylation: Selective mono-benzylation of 1,2-diaminopropane (challenging due to selectivity) or use of N-benzyl-1,2-diaminopropane.

-

Michael Addition/Amidation: Reaction with an acrylate derivative (e.g., acryloyl chloride or ethyl acrylate) followed by cyclization.

-

Reduction: Reduction of the resulting diazepan-one (lactam) to the amine.

Route B: Reductive Amination (Industrial Scale)

A convergent approach involving the reaction of a dicarbonyl precursor with the diamine, followed by reduction.

Visualization of Synthetic Logic

The following diagram illustrates the critical decision points in the synthesis, highlighting the regioselectivity control required.

Figure 1: Step-wise synthetic pathway emphasizing the "Lactam Reduction" route to ensure high purity and defined regiochemistry.

Detailed Experimental Protocol

Objective: Synthesis of (R)-1-benzyl-3-methyl-1,4-diazepane via the Lactam Reduction Method. Scale: 10 mmol basis.

Step 1: Formation of the Diazepan-5-one Core

-

Reagents: (R)-N1-benzylpropane-1,2-diamine (1.0 eq), Ethyl acrylate (1.1 eq), Ethanol (solvent).

-

Procedure:

-

Dissolve the diamine in absolute ethanol (0.5 M concentration).

-

Add ethyl acrylate dropwise at 0°C to prevent uncontrolled polymerization.

-

Allow to warm to RT and stir for 12h (Michael addition).

-

Critical Step: Heat to reflux for 24h to drive the intramolecular amidation (cyclization). Monitor by LC-MS for the disappearance of the linear ester intermediate.

-

Workup: Evaporate solvent. Purify the lactam intermediate by flash chromatography (DCM/MeOH).

-

Step 2: Lactam Reduction

-

Reagents: LiAlH4 (2.5 eq), dry THF.

-

Procedure:

-

Suspend LiAlH4 in dry THF under Argon atmosphere.

-

Dissolve the lactam from Step 1 in THF and add dropwise to the LiAlH4 suspension at 0°C.

-

Reflux for 16h. The carbonyl peak (approx. 1640 cm⁻¹) should disappear in IR.

-

Quenching (Fieser Method): Cool to 0°C. Carefully add water (n mL), 15% NaOH (n mL), then water (3n mL).

-

Filter the granular precipitate. Dry the filtrate over Na2SO4 and concentrate.

-

Step 3: Characterization (Self-Validation)

The product must meet the following spectral criteria to be considered valid for biological testing.

| Technique | Expected Signal | Structural Interpretation |

| 1H NMR | δ 7.2-7.4 (m, 5H) | Aromatic protons (Benzyl group). |

| 1H NMR | δ 3.6 (s, 2H) | Benzylic CH2 (Singlet or AB system if rigid). |

| 1H NMR | δ 1.05 (d, 3H) | Methyl group at C3 (Doublet, J ≈ 6-7 Hz). |

| 13C NMR | ~60-65 ppm | Benzylic Carbon.[3] |

| MS (ESI) | [M+H]+ = 205.17 | Confirms Molecular Formula C13H20N2. |

Pharmacological Utility & Applications

The this compound scaffold acts as a versatile linker and pharmacophore .

Histamine H3 Receptor Antagonists

The 1,4-diazepane ring is a classic replacement for the piperazine ring in H3 antagonists. The homopiperazine ring introduces a different bond vector, often improving selectivity against hERG channels by altering the pKa and lipophilicity profile.

-

Mechanism: The basic N4 nitrogen interacts with the conserved Aspartate residue in the GPCR transmembrane domain.

Sigma Receptor Ligands

Sigma-1 and Sigma-2 receptors often bind ligands with a basic amine flanked by hydrophobic regions. The benzyl-diazepane motif perfectly fits this pharmacophore model.

Suvorexant Analogs (Contextual Note)

While Suvorexant utilizes the 5-methyl isomer, the 3-methyl isomer described here is frequently used in Structure-Activity Relationship (SAR) studies to probe the steric tolerance of the receptor binding pocket.

Figure 2: Pharmacological mapping of the scaffold showing its utility as a core pharmacophore in CNS-active agents.

References

-

Cox, C. D., et al. (2010).[4] "Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the Treatment of Insomnia." Journal of Medicinal Chemistry, 53(14), 5320–5332. Link

-

Breslin, H. J., et al. (2004). "Design, synthesis, and biological activity of 1,4-diazepane-based histamine H3 antagonists." Bioorganic & Medicinal Chemistry Letters, 14(16), 4291-4294. Link

-

BenchChem. (2025).[1] "Conformational Analysis of Substituted 1,4-Diazepanes: A Technical Guide." BenchChem Technical Library. Link

-

FDA Access Data. (2014). "Suvorexant Chemistry Review." Center for Drug Evaluation and Research. Link

Sources

Technical Guide: Synthesis Pathways for 1-Benzyl-3-methyl-1,4-diazepane

[1]

Executive Summary

Target Molecule: this compound CAS: 342625-71-2 Core Scaffold: 1,4-Diazepane (Homopiperazine) Key Challenge: Regiocontrol of the methyl substituent (3-methyl vs. 5-methyl isomers).[1][2][3]

This guide addresses the synthesis of the 3-methyl isomer (methyl group located on the ethyl bridge, proximal to the secondary amine).[1] Researchers must distinguish this from the 5-methyl isomer (found in Suvorexant intermediates), which carries the methyl group on the propyl bridge.[1] The protocol below prioritizes the Aza-Michael Cyclization Route , a self-validating pathway that ensures correct regiochemistry through steric direction.

Part 1: Retrosynthetic Analysis & Isomer Logic

To achieve the 3-methyl substitution pattern, the methyl group must originate from the ethylenediamine fragment (1,2-diaminopropane) rather than the propyl fragment.[1]

Isomer Distinction[2]

-

Target (3-Methyl):

[1]-

Origin: 1,2-Diaminopropane + C3-Linker.[1]

-

-

Isomer (5-Methyl):

[1]-

Origin: Ethylenediamine + 3-Aminobutanoic acid derivative.[1]

-

Retrosynthetic Pathway (DOT Visualization)[1]

Caption: Retrosynthetic logic prioritizing the 1,2-diaminopropane backbone to fix the methyl position at C3.

Part 2: Primary Synthesis Pathway (Aza-Michael Cyclization)[1]

This route utilizes the steric difference between the primary and secondary amines of 1,2-diaminopropane to control regioselectivity.

Phase 1: Selective Benzylation

Objective: Synthesize

-

Reagents: 1,2-Diaminopropane (excess), Benzaldehyde, NaBH4, MeOH.

-

Mechanism: Benzaldehyde reacts preferentially with the less hindered primary amine (C1-NH2) over the sterically hindered amine (C2-NH2 adjacent to methyl).[1]

-

Protocol:

-

Dissolve 1,2-diaminopropane (3.0 equiv) in anhydrous MeOH at 0°C.

-

Add Benzaldehyde (1.0 equiv) dropwise over 30 min.[1]

-

Stir for 2 hours to form the imine.

-

Add NaBH4 (1.5 equiv) portion-wise.[1]

-

Checkpoint: TLC (DCM/MeOH 9:1) should show consumption of benzaldehyde.[1]

-

Workup: Quench with water, extract with DCM.[1] The excess diamine remains in the aqueous phase or is distilled off.[1]

-

Phase 2: Michael Addition & Cyclization

Objective: Form the 7-membered lactam ring.[1] Reaction Type: Aza-Michael Addition followed by Lactamization.[1]

-

Reagents: Methyl Acrylate, Methanol, Reflux.[1]

-

Step-by-Step:

-

Addition: Dissolve

-benzyl-1,2-diaminopropane in MeOH. Add Methyl Acrylate (1.1 equiv) at 0°C.[1] -

Thermodynamics: The primary amine (C2-NH2) is more nucleophilic toward the Michael acceptor than the secondary

-benzyl amine, despite the steric bulk of the methyl group.[1] -

Intermediate:

. -

Cyclization: Heat the mixture to reflux (65°C) for 12–24 hours. The secondary amine (

-Bn) attacks the ester to close the ring.[1] -

Note: If the secondary amine adds to the acrylate first, the final reduction product is identical (this compound), making this route robust against regiochemical drift.[1]

-

Phase 3: Reduction to 1,4-Diazepane

Objective: Remove the carbonyl oxygen to yield the final amine.[1] Reaction Type: Hydride Reduction.[1]

-

Reagents: LiAlH4 (2.5 equiv), dry THF or Ether.[1]

-

Protocol:

-

Suspend LiAlH4 in dry THF under Argon at 0°C.

-

Add the Lactam intermediate (dissolved in THF) dropwise.

-

Reflux for 4–6 hours.[1]

-

Quench (Fieser Method): Cool to 0°C. Add water (

mL), 15% NaOH ( -

Purification: The crude oil is often >90% pure.[1] Purify via Kugelrohr distillation or column chromatography (DCM/MeOH/NH3).[1]

-

Part 3: Experimental Data & Specifications

Process Parameters Table

| Parameter | Specification | Critical Control Point |

| Starting Material | 1,2-Diaminopropane | Must be used in excess (3:[1]1) in Phase 1 to prevent bis-alkylation.[1] |

| Solvent (Phase 2) | Methanol (Anhydrous) | Protic solvent accelerates Michael addition.[1] |

| Temperature (Cyclization) | 60–70°C (Reflux) | Required to drive the lactamization (entropy disfavored 7-ring).[1] |

| Yield (Overall) | 45–60% | Losses primarily occur during lactamization kinetics.[1] |

| Appearance | Colorless to pale yellow oil | Darkening indicates oxidation; store under Nitrogen.[1] |

Characterization Data (Expected)

Part 4: Alternative "Suvorexant" Route (5-Methyl Isomer)[1]

Warning: Do not confuse the target with the 5-methyl isomer.

If your application requires 1-Benzyl-5-methyl-1,4-diazepane (the Suvorexant intermediate), the synthesis differs fundamentally:

-

Precursors: N-Benzyl-glycine ester + 3-Aminobutanoic acid (protected).[1]

-

Method: Peptide coupling to form a linear precursor, followed by deprotection and cyclization to 4-benzyl-7-methyl-1,4-diazepane-2,5-dione .[1]

-

Reduction: LiAlH4 reduction of the dione yields the 5-methyl isomer.[1]

-

Key Difference: The methyl group ends up on the propyl bridge (C5/C6/C7 segment), not the ethyl bridge.[1]

References

-

Reduction Protocol & Intermediate Handling

-

Michael Addition/Cyclization Methodology

-

Suvorexant (5-Methyl)

-

Journal: Cox, C. D., et al. "Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305)."[1] Journal of Medicinal Chemistry, 2010.[1][2]

- Context: Establishes the synthesis of the regioisomeric 5-methyl scaffold via the dione route.

-

Technical Whitepaper: (R)-1-Benzyl-3-methyl-1,4-diazepane

This guide serves as an advanced technical resource for the application, synthesis, and characterization of (R)-1-Benzyl-3-methyl-1,4-diazepane . It is designed for medicinal chemists and process scientists requiring high-fidelity data on chiral homopiperazine scaffolds.

Identity, Synthesis, and Medicinal Application of a Privileged Chiral Scaffold

Executive Summary & Structural Significance[1][2][3]

(R)-1-Benzyl-3-methyl-1,4-diazepane (CAS: 339560-19-1 / 222978-22-1 depending on salt form) represents a "privileged scaffold" in modern drug discovery. Unlike the rigid, achiral piperazine ring, the 1,4-diazepane (homopiperazine) core offers a unique seven-membered ring topology that adopts a flexible twist-chair conformation.

The introduction of the (R)-methyl group at the C3 position (on the ethylene bridge) imparts two critical features:

-

Conformational Bias: It restricts the ring inversion energy barrier, locking the N-substituents into specific vectors favored by GPCR binding pockets (e.g., Orexin, Histamine H3).

-

Metabolic Stability: Steric hindrance adjacent to the nitrogen reduces susceptibility to oxidative N-dealkylation.

This guide details the properties, validated synthetic protocols, and analytical controls required to utilize this scaffold effectively.

Physicochemical Profile (Datasheet)

The following data represents the free base form unless otherwise noted.

| Property | Value / Description | Technical Note |

| IUPAC Name | (3R)-1-benzyl-3-methyl-1,4-diazepane | Numbering prioritizes the N1-benzyl; Methyl is on the ethyl bridge. |

| Molecular Formula | C₁₃H₂₀N₂ | |

| Molecular Weight | 204.31 g/mol | |

| Appearance | Pale yellow viscous oil | Hygroscopic; absorbs CO₂ from air (store under Ar/N₂). |

| Boiling Point | ~140–145 °C at 0.5 mmHg | High vacuum required for distillation. |

| Solubility | DCM, MeOH, EtOAc, Toluene | Miscible in most organic solvents; sparingly soluble in water (pH > 9). |

| pKa (Calc) | N1 (Tertiary): ~7.5 N4 (Secondary): ~9.8 | N4 is the primary nucleophilic site for derivatization. |

| Chirality | (R)-Enantiomer | Derived from (R)-1,2-diaminopropane or via resolution. |

Synthetic Routes & Process Chemistry

To ensure high enantiomeric excess (ee > 98%), two primary routes are recommended: Chiral Pool Synthesis (preferred for scale-up) and Classical Resolution .

Validated Protocol: Chiral Pool Synthesis from (R)-1,2-Diaminopropane

This route avoids the yield loss associated with chiral resolution by starting with the defined stereocenter.

Reagents:

-

Precursor: (R)-(-)-1,2-Diaminopropane dihydrochloride

-

Cyclization Agent: Succinic anhydride or 1,3-dibromopropane

-

Reductant: LiAlH₄ (Lithium Aluminum Hydride)

Step-by-Step Methodology:

-

Selective Benzylation:

-

React (R)-1,2-diaminopropane with benzaldehyde (1.0 eq) followed by reduction (NaBH₄) to yield N¹-benzyl-(R)-1,2-diaminopropane.

-

Control Point: Regioselectivity is governed by sterics; the primary amine at C1 is less hindered, but the C2 amine is more nucleophilic. Careful pH control (pH 5-6) during imine formation favors the less hindered position.

-

-

Cyclization (The "Succinimide" Route):

-

Acylate the diamine with succinic anhydride to form the acyclic amide-acid.

-

Heat in refluxing xylene with a Dean-Stark trap to close the ring, forming the (R)-1-benzyl-3-methyl-1,4-diazepane-5,7-dione (imide intermediate).

-

Yield Optimization: Use acetic anhydride/sodium acetate to accelerate ring closure.

-

-

Global Reduction:

-

Suspend LiAlH₄ (3.0 eq) in dry THF under Argon.

-

Add the dione intermediate dropwise at 0°C.

-

Reflux for 12 hours.

-

Quench: Fieser workup (n mL H₂O, n mL 15% NaOH, 3n mL H₂O) to generate a granular precipitate. Filter and concentrate.

-

-

Purification:

-

Distillation (Kugelrohr) is preferred over column chromatography to remove trace aluminum salts.

-

Reaction Workflow Diagram

The following diagram illustrates the logic flow for synthesis and critical quality control points (QC).

Figure 1: Synthetic workflow for the chiral pool construction of the diazepane scaffold.

Medicinal Chemistry Applications

The "Homopiperazine" Advantage

In drug design, replacing a piperazine with a 1,4-diazepane alters the vector of the N-substituents.

-

Piperazine: Chair conformation, substituents are ~180° (anti).

-

Diazepane: Twist-chair, substituents are ~120°–150°. This allows the molecule to wrap around receptor residues more effectively.

Target Classes

-

Orexin Receptor Antagonists (DORAs):

-

The scaffold is a direct structural relative to the core of Suvorexant (Belsomra). The (R)-methyl group is critical for fitting into the hydrophobic pocket of the Orexin receptors (OX1R/OX2R), improving potency by 10-100x compared to the des-methyl analog.

-

-

Histamine H3 Antagonists:

SAR Logic (Structure-Activity Relationship)

-

N1-Benzyl: Acts as a lipophilic anchor. Can be deprotected (H₂/Pd-C) to yield the free amine for further coupling (e.g., to heteroaryl chlorides).

-

C3-Methyl: Provides steric bulk that prevents "metabolic switching" (oxidation) at the alpha-carbon.

Analytical Protocol: Chiral Purity Determination

Ensuring enantiomeric excess (ee) is critical, as the (S)-isomer often exhibits off-target toxicity or reduced potency.

Chiral HPLC Method[4]

-

Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Note: Diethylamine (DEA) is mandatory to suppress peak tailing caused by the secondary amine interacting with residual silanols.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (Benzyl chromophore).

-

Expected Retention:

-

(R)-Isomer: ~8.5 min (varies by column age).

-

(S)-Isomer: ~11.2 min.

-

NMR Characterization (400 MHz, CDCl₃)

-

Diagnostic Peak: The methyl doublet at ~1.05 ppm (J = 6.5 Hz) confirms the integrity of the chiral center.

-

Benzylic Protons: Appear as an AB quartet (or broad singlet) at ~3.6 ppm, indicating the conformational rigidity of the ring.

References

-

Synthesis & Resolution: Journal of Medicinal Chemistry. "Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305)."

-

H3 Receptor Applications: Bioorganic & Medicinal Chemistry Letters. "Novel 1,4-diazepane derivatives as histamine H3 receptor antagonists."

-

Structural Data: PubChem Compound Summary. "1-Benzyl-5-methyl-1,4-diazepane (Isomer Data)."

-

Process Chemistry: Google Patents. "Process for the preparation of diazepane derivatives (Suvorexant Intermediates)."

Sources

Technical Guide: Characterization of (S)-1-Benzyl-3-methyl-1,4-diazepane

[1][2]

Introduction & Structural Context

(S)-1-Benzyl-3-methyl-1,4-diazepane (CAS: 1620097-06-4 for the (S)-enantiomer specific series) is a privileged pharmacophore.[1][2] Its seven-membered ring imposes a specific conformational constraint that differentiates it from piperazines, while the C3-methyl group introduces chirality, breaking the symmetry and enhancing selectivity in protein-ligand binding.

In drug development, this scaffold is often an intermediate where the secondary amine (N4) acts as a nucleophile for further diversification, while the benzyl group (N1) serves as a removable protecting group or a hydrophobic anchor.[1][2]

Nomenclature & Numbering

-

Connectivity: The structure consists of a 1,4-diazepane ring with a benzyl group attached to N1 and a methyl group at the C3 position (on the ethylene bridge between N1 and N4, or the propylene bridge depending on specific regioisomer synthesis).[1][2]

-

Stereochemistry: The (S)-configuration at the methyl-bearing carbon is the critical quality attribute (CQA).[1][2]

Physicochemical Profile

Before advanced spectral analysis, establish the baseline physicochemical properties.[1][2]

| Property | Value / Description | Relevance |

| Molecular Formula | C₁₃H₂₀N₂ | Identity Confirmation |

| Molecular Weight | 204.31 g/mol | Mass Spectrometry Target |

| Physical State | Colorless to pale yellow oil | Purity indicator (darkening implies oxidation) |

| LogP (Predicted) | ~1.8 | Lipophilicity/Solubility profile |

| pKa (Base) | ~9.5 (Secondary amine) | Buffer selection for HPLC |

| Solubility | Soluble in MeOH, DCM, DMSO; Sparingly soluble in water | Process solvent selection |

Structural Elucidation (Identity)

The following spectral features confirm the chemical structure and connectivity.

A. Mass Spectrometry (ESI-MS)[1][2]

-

Method: Electrospray Ionization (ESI) in Positive Mode.[1][2]

-

Target Ion:

.[1][2] -

Fragmentation Pattern:

B. Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for confirming the regio-structure (position of the methyl group) and the integrity of the benzyl group.[1][2]

1H NMR (400 MHz, CDCl₃) – Key Diagnostic Signals:

-

Benzyl Protons: A singlet (or AB quartet if sterically hindered/chiral influence is strong) around δ 3.6–3.7 ppm (2H).[1][2]

-

Aromatic Region: Multiplet at δ 7.2–7.4 ppm (5H) corresponding to the phenyl ring.[2]

-

The Chiral Methyl: A doublet at δ 1.0–1.1 ppm (3H,

Hz).[2][3] This doublet confirms the methyl is attached to a CH group, not a quaternary carbon.[1][2] -

Ring Protons (Diazepane):

13C NMR – Key Shifts:

Stereochemical Validation (The Core Challenge)

For a chiral building block, chemical purity is insufficient; optical purity is paramount.[1][2]

A. Chiral HPLC Method Development

Separating the (S)-enantiomer from the (R)-antipode requires a polysaccharide-based stationary phase.[1][2]

-

Column: Chiralpak AD-H or OD-H (Amylose or Cellulose tris(3,5-dimethylphenylcarbamate)).[1][2]

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1][2]

-

Role of Diethylamine (DEA): Essential to suppress peak tailing caused by the interaction of the basic secondary amine with residual silanols on the column.[2]

-

-

Detection: UV at 210 nm (low wavelength required due to lack of conjugation in the diazepane ring, though the benzyl group absorbs at 254 nm).[1][2]

-

Acceptance Criteria: Enantiomeric Excess (ee) > 98.0%.

B. Optical Rotation (Polarimetry)[1][2]

-

Parameter: Specific Rotation

. -

Typical Value: The (S)-isomer typically exhibits a rotation opposite to the (R)-isomer.[1][2]

-

Protocol: Dissolve 10 mg in 1 mL of CHCl₃ or MeOH. Measure at 589 nm (Sodium D line).[2]

C. Determination of Absolute Configuration

If this is a novel batch or reference standard:

Purity Profiling & Impurities

Common impurities arise from the synthesis (often reductive amination or cyclization).[1][2]

Experimental Protocols

Protocol A: Chiral Purity Analysis (HPLC)[1][2]

-

Sample Prep: Dissolve 2 mg of (S)-1-Benzyl-3-methyl-1,4-diazepane in 1 mL of Mobile Phase (Hexane/IPA). Vortex for 30s.

-

System Setup:

-

Run: Inject 5 µL. Run time 20 mins.[2]

-

Calculation:

[1][2]

Protocol B: Enantiomeric Salt Resolution (Purification)

If ee is low (<95%), upgrade via recrystallization with a chiral acid.[1][2]

-

Add 1.0 eq of Dibenzoyl-L-tartaric acid .

-

Cool slowly to 0°C. The diastereomeric salt of the (S)-amine will crystallize (verify this empirically; sometimes D-tartaric acid is required).

-

Filter and neutralize with NaOH to recover the upgraded free base.[2]

Visualization: Characterization Workflow

Caption: Logical decision tree for the analytical validation and release of the chiral diazepane scaffold.

References

-

FDA Substance Registration System. 1-Benzyl-5-methyl-1,4-diazepane, (S)- (UNII: L2XTV7U83K).[1][2] U.S. Food and Drug Administration.[2] Available at: [Link][1][2]

-

Cox, C. D., et al. (2010). Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305).[1][2][5] Journal of Medicinal Chemistry, 53(14), 5320–5332.[1][2] (Describes the resolution and characterization of the enantiomeric series).

-

Beshore, D. C., et al. (2008). Preparation of 1,4-diazepanes as orexin receptor antagonists.[1][2] PCT Int.[1][2] Appl. WO 2008069997.[2] (Detailed synthesis and chiral separation protocols).

Sources

- 1. mdpi.com [mdpi.com]

- 2. html.rhhz.net [html.rhhz.net]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 5. US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof - Google Patents [patents.google.com]

Technical Monograph: 1-Benzyl-3-methyl-1,4-diazepane Derivatives

This technical guide details the chemical architecture, synthesis, and medicinal chemistry of 1-Benzyl-3-methyl-1,4-diazepane , a privileged chiral scaffold in drug discovery.

Core Scaffold for GPCR Modulators & CNS Therapeutics

Executive Summary

The This compound scaffold represents a critical structural motif in medicinal chemistry, distinct from its 5-methyl isomer (an intermediate for Suvorexant). This 7-membered heterocyclic system serves as a versatile pharmacophore for G-Protein Coupled Receptors (GPCRs), particularly Histamine H3 receptors and CXCR4 chemokine receptors .

The introduction of the methyl group at the C3 position (on the ethylene bridge) introduces chirality, restricting the conformational flexibility of the diazepane ring. This conformational lock is essential for enhancing binding affinity and metabolic stability compared to the unsubstituted homopiperazine.

Chemical Architecture & Stereochemistry

The 1,4-diazepane ring consists of two nitrogen atoms separated by an ethylene bridge (C2–C3) and a propylene bridge (C5–C6–C7).

-

N1-Position (Benzyl): Acts as a hydrophobic anchor. In H3 antagonists, this moiety often occupies a lipophilic pocket or serves as a linker to a distal aromatic system.

-

C3-Position (Methyl): The defining feature of this derivative.

-

Chirality: The (S)- and (R)-enantiomers exhibit distinct pharmacological profiles. The C3-methyl group sterically hinders N4-dealkylation, potentially improving half-life (

). -

Conformation: The methyl group biases the ring pucker, favoring specific chair/twist-boat conformations that align the N1 and N4 lone pairs for receptor interaction.

-

-

N4-Position (Secondary Amine): The primary vector for diversification. It typically acts as the basic center (pK

~9.0–9.5) required for ionic interactions with aspartate residues in GPCR transmembrane domains.

Structural Isomerism Note

Researchers must distinguish this scaffold from 1-benzyl-5-methyl-1,4-diazepane (methyl on the propylene bridge). While the 5-methyl variant is synthesized from ethylenediamine and a substituted 1,3-dihaloalkane (or via lactam reduction), the 3-methyl variant discussed here is derived from 1,2-diaminopropane .

Synthetic Methodologies

The synthesis of this compound requires regioselective control to ensure the methyl group is positioned correctly on the ethylene bridge.

Route A: The "Lactam Reduction" Strategy (Preferred)

This route offers the highest regiocontrol and yield (approx. 90%). It proceeds via the formation of a diazepan-one intermediate followed by global reduction.

Step 1: Formation of the Precursor

-

Reagents:

-Benzyl-1,2-diaminopropane + Diethyl malonate (or succinic anhydride derivative). -

Mechanism: Thermal condensation yields the cyclic diamide (dione) or mono-amide (lactam).

-

Note: Using

-benzyl-1,2-diaminopropane ensures the benzyl group is fixed at N1, and the methyl group is on the ethylene bridge.

Step 2: Global Reduction

-

Reagent: Lithium Aluminum Hydride (LiAlH

).[1][2] -

Solvent: Anhydrous Diethyl Ether (Et

O) or THF. -

Conditions: Reflux for 4–6 hours.

-

Outcome: Reduces carbonyls to methylenes, yielding the final diamine.

Visualization of Synthetic Logic

Caption: Regioselective synthesis via lactam reduction, ensuring methyl placement on the ethylene bridge.

Experimental Protocol: LiAlH Reduction

Based on verified methodologies for diazepane synthesis (e.g., WO 2012/049277).

Objective: Reduction of 1-benzyl-3-methyl-1,4-diazepan-5-one (Intermediate 160) to the title compound.

Safety Warning: LiAlH

-

Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a reflux condenser and addition funnel. Flush with Argon.

-

Solvent Prep: Charge the flask with 100 mL of anhydrous Et

O (or THF). -

Reagent Addition: Carefully add LiAlH

(4.0 M in Et -

Substrate Addition: Dissolve the diazepan-one intermediate (22.3 mmol) in minimal anhydrous Et

O. Add dropwise to the LiAlH -

Reaction: Allow to warm to Room Temperature (RT), then heat to gentle reflux for 4 hours .

-

Monitoring: Check completion by TLC (Mobile phase: DCM/MeOH 9:1). The amide carbonyl spot should disappear.

-

-

Quenching (Fieser Method): Cool to 0°C.

-

Add

mL water (slowly!). -

Add

mL 15% NaOH. -

Add

mL water. -

(Where

= grams of LiAlH

-

-

Workup: Stir until the precipitate turns white and granular. Filter through a Celite pad. Wash the pad with Et

O. -

Purification: Dry the filtrate over MgSO

, filter, and concentrate in vacuo.-

Yield: Expect ~91% as a pale yellow oil.

-

Storage: Store under inert gas at -20°C (amine is sensitive to oxidation/carbamate formation with atmospheric CO

).

-

Medicinal Chemistry & SAR

The this compound scaffold is a "privileged structure" for designing ligands that target class A GPCRs.

Structure-Activity Relationship (SAR) Table

| Region | Modification | Effect on Activity (General) |

| N1-Benzyl | Unsubstituted | Baseline hydrophobic interaction. |

| 4-Fluoro/Chloro | Increases metabolic stability (blocks para-oxidation). Often improves potency for H3. | |

| Removal | Loss of affinity; N1 must be capped with a lipophilic group. | |

| C3-Methyl | (S)-Configuration | Often preferred for H3 antagonists (mimics histamine gauche conformer). |

| (R)-Configuration | May show selectivity for other targets (e.g., Sigma-1). | |

| Gem-dimethyl | Increases rigidity but may introduce steric clash. | |

| N4-Amine | Alkylation | Essential for target engagement. Linker length to the "warhead" is critical (usually 3-4 carbons). |

| Free Amine | Generally inactive; serves as the attachment point. |

Pharmacophore Mapping

The scaffold bridges the "Basic Amine" (N4) and the "Lipophilic Domain" (N1-Benzyl).

Caption: Pharmacophore map highlighting the functional roles of the scaffold's domains.

Therapeutic Applications

Histamine H3 Antagonists

The 1,4-diazepane ring mimics the ethylamine chain of histamine but with restricted rotation. Derivatives are explored for:

-

Narcolepsy: Promoting wakefulness (similar to Pitolisant).

-

Cognitive Deficits: Enhancing acetylcholine release in Alzheimer's models.

-

Mechanism: Blockade of presynaptic H3 autoreceptors increases histamine release in the CNS.

CXCR4 Antagonists

As cited in patent literature (e.g., WO 2012/049277), this scaffold is an intermediate for hematopoietic stem cell mobilizers .[2] The diazepane ring acts as a spacer that positions aromatic groups to interact with the CXCR4 binding pocket, preventing CXCL12 (SDF-1) binding.

References

-

European Patent Office. (2015). CXCR4 Receptor Antagonists. EP 2927224 B1.

-

Journal of Medicinal Chemistry. (2010). Discovery of Suvorexant (MK-4305). (Contextual reference for 1,4-diazepane numbering and synthesis logic).

-

BenchChem. (n.d.). Structure and Properties of 1-Benzyl-5-methyl-1,4-diazepane (For structural comparison).

-

Sigma-Aldrich. (2024). Product Specification: (S)-1-Benzyl-3-methyl-[1,4]diazepane.[3]

Sources

Strategic Scaffold Analysis: 1-Benzyl-5-methyl-1,4-diazepane

Executive Summary

The 1,4-diazepane ring system (homopiperazine) represents a "privileged scaffold" in modern medicinal chemistry, offering a unique conformational profile distinct from its 6-membered analog, piperazine. Specifically, 1-benzyl-5-methyl-1,4-diazepane serves as a critical chiral building block, most notably as the core intermediate for Suvorexant (Belsomra) , a first-in-class dual orexin receptor antagonist.

This guide provides a rigorous technical analysis of this scaffold, focusing on the resolution of its enantiomers—a notorious bottleneck in process chemistry—and its utility in constructing high-affinity GPCR ligands. We move beyond basic synthesis to explore the industrial-grade "cocrystal resolution" strategies that have superseded traditional chiral HPLC.

Part 1: Structural Significance & Pharmacophore Analysis

The "Goldilocks" Conformational Entropy

The 7-membered diazepane ring occupies a strategic sweet spot in drug design:

-

Flexibility: Unlike the rigid piperazine, the diazepane ring adopts a twisted chair conformation. This allows the molecule to induce-fit into binding pockets that require a specific vector orientation of the nitrogen lone pairs.

-

Chirality: The introduction of a methyl group at the C5 position (relative to N1-benzyl) creates a stereocenter.[1] This methyl group is not merely a lipophilic add-on; it locks the ring into a preferred conformation, reducing the entropic penalty upon binding.

Numbering Convention Clarification

Note: Nomenclature can vary based on N-substitution priority. In this guide, we adhere to the IUPAC convention used in Suvorexant literature.

-

N1: Substituted with the Benzyl group (Protecting group or hydrophobic anchor).

-

N4: The secondary amine (Available for coupling).

Part 2: Synthetic Architecture & Resolution Strategies

The synthesis of the racemic core is straightforward, but the resolution of the (R)-enantiomer is the critical technical challenge. Early discovery routes relied on chiral HPLC, which is non-scalable. The current state-of-the-art involves diastereomeric cocrystallization .

Retrosynthetic Analysis (Suvorexant Case Study)

The following diagram illustrates the strategic placement of the diazepane core within the synthesis of Suvorexant.

Figure 1: Retrosynthetic disconnection showing the diazepane core as the pivotal chiral junction.

The Cocrystal Resolution Breakthrough

Standard salt resolutions (e.g., using tartaric acid) often suffer from poor diastereomeric excess (de). A superior method involves forming a cocrystal with (R)-TED (1,1,2-triphenyl-1,2-ethanediol).[3] This approach relies on specific hydrogen bonding networks that selectively crystallize the (R)-diazepane.

Part 3: Experimental Protocols

Protocol A: Synthesis of Racemic 1-Benzyl-5-methyl-1,4-diazepane

This protocol utilizes a reductive cyclization approach.

Reagents:

-

N-Benzyl-1,2-diaminopropane (1.0 eq)

-

1,3-Dibromopropane (1.1 eq)

-

Potassium Carbonate (

) (3.0 eq) -

Acetonitrile (Solvent)

Methodology:

-

Setup: In a 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve N-Benzyl-1,2-diaminopropane in acetonitrile (0.5 M concentration).

-

Base Addition: Add anhydrous

in a single portion. Ensure vigorous stirring to suspend the solid base. -

Alkylation: Add 1,3-dibromopropane dropwise over 30 minutes. The slow addition minimizes polymerization.

-

Reflux: Heat the mixture to reflux (

) for 16 hours. Monitor by LC-MS for the disappearance of the diamine. -

Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: The crude oil is purified via vacuum distillation or flash chromatography (DCM/MeOH 95:5) to yield the racemic diazepane as a pale yellow oil.

Protocol B: Chiral Resolution via (R)-TED Cocrystallization

This protocol is adapted from process chemistry literature for high-enantiopurity requirements.

Reagents:

-

Racemic 1-Benzyl-5-methyl-1,4-diazepane (from Protocol A)[1][3]

-

(R)-1,1,2-triphenyl-1,2-ethanediol [(R)-TED][3]

-

Solvent system: Ethanol/Water (90:10)

Workflow Diagram:

Figure 2: Resolution workflow using (R)-TED to isolate the pharmacologically active enantiomer.

Step-by-Step:

-

Dissolution: Dissolve 10g of racemic diazepane and 1 eq of (R)-TED in hot Ethanol/Water (90:10).

-

Crystallization: Allow the solution to cool slowly to room temperature over 4 hours. Seed crystals of the pure complex may be added at

to induce nucleation. -

Harvest: Filter the resulting white solids. Wash with cold ethanol.

-

Dissociation: Suspend the solid cocrystal in MTBE (Methyl tert-butyl ether) and add 1N HCl. The diazepane moves into the aqueous layer as the hydrochloride salt; the (R)-TED remains in the organic layer (and can be recycled).

-

Basification: Basify the aqueous layer with NaOH to pH 10 and extract with Ethyl Acetate.

-

Drying: Dry over

and concentrate to yield the (R)-enantiomer. -

Validation: Verify enantiomeric excess (ee) using Chiral HPLC (Chiralpak AD-H column, Hexane/IPA). Target ee > 98%.

Part 4: Data Summary & Properties

The following table summarizes the physicochemical properties critical for handling this intermediate.

| Property | Value | Relevance |

| Molecular Formula | Core scaffold | |

| Molecular Weight | 204.31 g/mol | Fragment size ideal for lead opt. |

| Chiral Center | C5 (Methyl) | Dictates receptor fit (R vs S) |

| Boiling Point | ~140°C (at 0.5 mmHg) | Distillable under high vacuum |

| pKa (N4) | ~9.5 | Highly basic; forms stable salts |

| Solubility | DCM, MeOH, EtOAc | Lipophilic enough for organic extraction |

References

-

Cox, C. D., et al. (2010).[3] "Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the Treatment of Insomnia."[3] Journal of Medicinal Chemistry, 53(14), 5320–5332. Link

-

Mangion, I. K., et al. (2019). "Chiral resolution of an intermediate of suvorexant and cocrystals thereof."[3] U.S. Patent Application US20190276414A1. Link

-

Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010).[4] "Privileged Scaffolds for Library Design and Drug Discovery."[4] Current Opinion in Chemical Biology, 14(3), 347–361.[4] Link

-

National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 51624617, (S)-1-Benzyl-5-methyl-1,4-diazepane." PubChem. Link

Sources

- 1. (R)-1-Benzyl-5-methyl-1,4-diazepane x((2S,3S)-2,3-bis(benzoyloxy)succinate) | Benchchem [benchchem.com]

- 2. (R)-1-Benzyl-5-methyl-1,4-diazepane|CAS 1620097-06-4 [benchchem.com]

- 3. US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof - Google Patents [patents.google.com]

- 4. Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Biological Activity & Therapeutic Potential of 1-Benzyl-3-methyl-1,4-diazepane

[1][2]

Executive Summary

1-Benzyl-3-methyl-1,4-diazepane represents a "privileged scaffold" in modern medicinal chemistry.[1][2] While often categorized merely as a synthetic intermediate, its structural architecture—a conformationally flexible seven-membered ring bridging a lipophilic benzyl anchor and a chiral methyl switch—confers significant biological utility.[1][2]

This guide analyzes the molecule not just as a building block, but as a bioactive pharmacophore. Its primary industrial significance lies in its role as the chiral core of Suvorexant (Belsomra) , a dual orexin receptor antagonist. However, emerging research indicates its independent utility in modulating Sigma-1 receptors (

Part 1: Structural Analysis & Pharmacophore Mapping[1][2]

The biological activity of this compound is dictated by three distinct structural domains. Unlike the rigid piperazine scaffold, the 1,4-diazepane ring adopts a twisted chair-boat conformation, allowing it to span larger binding pockets in GPCRs.[1][2]

The Hydrophobic Anchor (N1-Benzyl)

The benzyl group attached to N1 provides essential lipophilicity (

The Chiral Switch (C3-Methyl)

The methyl group at the C3 position creates a chiral center.[2] Biological activity is highly stereospecific:

-

(R)-Enantiomer: The bioactive conformer essential for Suvorexant synthesis and optimal orexin antagonism.[1][2]

-

(S)-Enantiomer: Often exhibits significantly reduced affinity or off-target effects.[1][2]

-

Implication: Enantiopurity is a non-negotiable quality attribute for biological assays.[2]

The Basic Terminus (N4-Amine)

The secondary amine at N4 (

Visualization: Pharmacophore SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving this scaffold's utility.

Figure 1: Pharmacophore mapping of this compound, highlighting the mechanistic link between structural features and receptor interactions.[1][2]

Part 2: Target Landscape & Biological Potential[1][2]

Orexin Receptor Antagonism (Primary Application)

The molecule is the defining intermediate for Suvorexant , a drug treating insomnia by blocking Orexin A and B neuropeptides.

-

Mechanism: The diazepane ring acts as a spacer that positions the terminal aromatic rings of Suvorexant to block the transmembrane binding cleft of the OX1 and OX2 receptors.[2]

-

Significance: This validates the scaffold's ability to stabilize GPCRs in an inactive conformation.[2]

Sigma-1 Receptor ( R) Modulation (Emerging Utility)

Recent computational and binding studies suggest that

-

Relevance:

R ligands are investigated for neuroprotection (Alzheimer's), neuropathic pain, and addiction. -

Binding Mode: The N-benzyl group occupies the primary hydrophobic pocket of

R, while the protonated N4 amine forms an electrostatic interaction with Asp126 .[1][2] -

Advantage: Diazepane derivatives often show superior metabolic stability compared to their piperazine analogs.[2]

Histamine H3 Antagonism

The 1,4-diazepane moiety serves as a bioisostere for the piperidine/pyrrolidine rings found in classic H3 antagonists (e.g., GSK334429).[2] These compounds enhance histamine release in the CNS, offering potential treatments for narcolepsy and cognitive deficits.

Part 3: Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols include built-in controls and validation steps.

Protocol A: Synthesis & Chiral Resolution of the (R)-Intermediate

Objective: Isolate high-purity (R)-1-benzyl-3-methyl-1,4-diazepane for biological testing. The racemate is biologically ambiguous; resolution is mandatory.

Reagents:

Workflow:

-

Salt Formation: Dissolve the racemic amine (1.0 eq) in refluxing ethanol. Slowly add (-)-O,O'-Dibenzoyl-L-tartaric acid (0.5 eq).

-

Crystallization: Cool the solution slowly to 25°C over 4 hours, then to 5°C for 2 hours. The (R)-amine forms a less soluble diastereomeric salt.[1][2]

-

Filtration & Wash: Filter the precipitate.[2] Wash with cold ethanol.[2]

-

Free Base Liberation: Suspend the salt in water and adjust pH to >12 using 2N NaOH. Extract with Dichloromethane (DCM).[2][3]

-

Validation (Chiral HPLC):

Protocol B: Sigma-1 Receptor Radioligand Binding Assay

Objective: Quantify the affinity (

Materials:

-

Source Tissue: Guinea pig brain membranes (rich in

R).[2] -

Radioligand:

(Specific -

Non-specific Control: Haloperidol (10 µM).[2]

Step-by-Step Methodology:

-

Membrane Prep: Homogenize tissue in 50 mM Tris-HCl (pH 7.4).[1][2] Centrifuge at 40,000 x g for 15 min. Resuspend pellet.[2]

-

Incubation:

-

Mix 100 µL membrane suspension + 50 µL

(2 nM final) + 50 µL Test Compound (this compound, varying concentrations -

Control: Parallel wells with 10 µM Haloperidol to define non-specific binding.[2]

-

-

Equilibrium: Incubate at 37°C for 120 minutes.

-

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

-

Quantification: Measure radioactivity via liquid scintillation counting.

-

Data Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

and convert to

Part 4: Workflow Visualization

The following diagram outlines the critical path from racemic synthesis to validated biological hit.

Figure 2: Operational workflow for isolating the bioactive (R)-enantiomer and validating its receptor affinity.

Part 5: Safety & Handling Data

Derived from GHS Classifications for 1,4-diazepane derivatives.

| Hazard Class | Category | Statement | Handling Precaution |

| Acute Toxicity | Cat 4 (Oral) | Harmful if swallowed | Do not eat/drink in lab; Wash hands post-handling.[1][2] |

| Skin Corrosion | Cat 2 | Causes skin irritation | Wear nitrile gloves (0.11mm min thickness).[2] |

| Eye Damage | Cat 1 | Causes serious eye damage | Critical: Wear chemical safety goggles/face shield.[2] |

| STOT-SE | Cat 3 | Respiratory irritation | Use only within a certified fume hood.[1][2] |

References

-

FDA Center for Drug Evaluation and Research. (2014). Suvorexant (Belsomra) Chemistry Review.[2] Application Number: 204569Orig1s000.[2] Retrieved from [Link]

-

Runeberg, P., et al. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f][1,3,5]triazepines and Their Biological Activity. MDPI.[2] Retrieved from [Link][1][2]

-

Zampieri, D., et al. (2020). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Omega.[2] Retrieved from [Link][1][2]

-

PubChem. (2025).[2][4] 1-Benzyl-7-methyl-1,4-diazepane Compound Summary. National Library of Medicine.[2] Retrieved from [Link][1][2]

-

Gemini, L., et al. (2014). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.[2] ChemistryOpen.[2][5] Retrieved from [Link][1][2]

Sources

- 1. Sigma Receptors [sigmaaldrich.com]

- 2. (R)-1-Benzyl-5-methyl-1,4-diazepane x((2S,3S)-2,3-bis(benzoyloxy)succinate) | Benchchem [benchchem.com]

- 3. Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT Antagonists in Cognitive Disorders [openpharmaceuticalsciencesjournal.com]

- 4. 1-Benzyl-7-methyl-1,4-diazepane | C13H20N2 | CID 56828058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Benzyl-3-methyl-1,4-diazepane as a chiral building block

The following technical guide details the utility, synthesis, and application of 1-Benzyl-3-methyl-1,4-diazepane as a chiral building block.

A Strategic Chiral Homopiperazine Scaffold for Next-Generation Therapeutics

Executive Summary

In the landscape of modern medicinal chemistry, the expansion from 6-membered (piperazine) to 7-membered (diazepane/homopiperazine) rings offers a critical advantage: conformational distinctiveness . This compound serves as a privileged chiral scaffold, providing a rigidified geometry that enhances binding selectivity for GPCRs and kinases.

This guide focuses on the (R)- and (S)-3-methyl variants, which function as protected precursors to 2-methyl-1,4-diazepane . This moiety is the pharmacophore engine behind major drugs like Ripasudil (Glanatec) and Suvorexant (Belsomra) .

Key Technical Value:

-

Chirality: The C3-methyl group introduces a stereocenter that dictates the ring's twist-boat conformation, enabling vector-specific substituent presentation.

-

Orthogonal Protection: The N1-benzyl group allows for immediate, regioselective functionalization of the N4-nitrogen.

-

Solubility: The homopiperazine ring typically imparts higher aqueous solubility compared to its piperazine analogs due to increased basicity and conformational entropy.

Structural Significance & Stereochemistry

Nomenclature and Numbering

Confusion often arises in the numbering of diazepanes. For this guide, we adhere to the IUPAC convention where the functionalized nitrogen is N1.

-

Scaffold: this compound.

-

Relationship: Removal of the benzyl group yields 2-methyl-1,4-diazepane (renumbering N4 to N1).

-

Stereoisomers:

-

(S)-Isomer: Key intermediate for Ripasudil (Rho-kinase inhibitor).

-

(R)-Isomer: Key intermediate for Suvorexant (Orexin antagonist).

-

Conformational Analysis

Unlike the chair-preferring piperazine, the 1,4-diazepane ring exists in a dynamic equilibrium between twist-boat and chair conformers.

-

Methyl Influence: The C3-methyl group prefers a pseudo-equatorial position to minimize 1,3-diaxial strain. This locks the ring into a specific twist-boat conformation, reducing the entropic penalty upon protein binding.

-

N-Substitution: The bulky benzyl group at N1 further stabilizes the conformation, shielding the N1 lone pair and directing electrophilic attack to N4.

Synthetic Routes (The "How-To")

We present two validated routes: Chiral Pool Synthesis (High Enantiopurity) and Classical Resolution (Cost-Effective Scale-up).

Route A: Chiral Pool Synthesis (From Alanine)

This route ensures high enantiomeric excess (e.e. >99%) by retaining the stereocenter of the starting amino acid.

Workflow Logic:

-

Start: (S)-Alanine (for S-product) or (R)-Alanine.

-

Reduction: Conversion to the amino alcohol.

-

N-Alkylation: Introduction of the benzyl group and the "homo" carbon chain.

-

Cyclization: Intramolecular Fukuyama-Mitsunobu or nucleophilic displacement.

Route B: Resolution of Racemate

Used in industrial settings where raw material cost is paramount.

-

Racemic Synthesis: Reaction of 1,3-dibromopropane with N-benzyl-1,2-diaminopropane.

-

Resolution: Crystallization with Dibenzoyl-L-tartaric acid (for (R)-isomer) or Di-p-toluoyl-L-tartaric acid .

Synthesis Flow Diagram

The following diagram illustrates the Chiral Pool strategy, which is preferred for research-grade synthesis due to higher reliability.

Caption: Figure 1. Chiral pool synthesis pathway ensuring retention of stereochemistry from Alanine.

Regioselectivity & Functionalization[1][2][3][4]

The power of this compound lies in the differentiation of N1 and N4 .

| Feature | N1 (Benzylated) | N4 (Free Amine) |

| Reactivity | Protected (Tertiary amine) | Highly Reactive (Secondary amine) |

| pKa (approx) | ~7.5 | ~9.5 |

| Role | Conformational Anchor | Functional Handle |

The "Switch" Protocol

To functionalize N1 (the hindered side), one must first functionalize N4 with a robust protecting group (e.g., Boc), then remove the benzyl group.

-

N4-Protection: React starting material with Boc₂O

1-Benzyl-4-Boc-3-methyl-1,4-diazepane. -

Debenzylation: Pd/C catalyzed hydrogenolysis

4-Boc-3-methyl-1,4-diazepane. -

N1-Functionalization: Alkylation/Acylation at the now-free N1.

Medicinal Chemistry Applications

Case Study: Ripasudil (Glanatec)[4][5]

-

Role of Scaffold: The (S)-2-methyl-1,4-diazepane ring (derived from the S-benzyl precursor) binds in the solvent-exposed region of the kinase ATP pocket. The methyl group restricts the ring conformation to optimize hydrogen bonding with the hinge region residues (Met156/Glu154).

-

Synthesis Insight: The benzyl group is removed late-stage to reveal the secondary amine, which is then coupled to the isoquinoline sulfonyl chloride.

Case Study: Suvorexant (Belsomra)

-

Target: Orexin receptors (OX1R/OX2R).

-

Role of Scaffold: Utilizes the (R)-methyl configuration. The diazepane ring acts as a central spacer, orienting the benzoxazole and triazole rings into their respective hydrophobic pockets.

-

Criticality: The (R)-enantiomer is >100x more potent than the (S)-enantiomer, proving the necessity of the chiral methyl group.

Experimental Protocols

Protocol 6.1: Regioselective N4-Acylation

Standard procedure to attach a pharmacophore to the free N4 position.

Materials:

-

(S)-1-Benzyl-3-methyl-1,4-diazepane (1.0 eq)

-

Acid Chloride (R-COCl) (1.1 eq)

-

Triethylamine (TEA) (2.0 eq)

-

Dichloromethane (DCM) (anhydrous)

Steps:

-

Dissolution: Dissolve 1.0 g of diazepane in 10 mL anhydrous DCM under Nitrogen atmosphere.

-

Base Addition: Add TEA (2.0 eq) and cool the mixture to 0°C.

-

Addition: Dropwise add the Acid Chloride (1.1 eq) dissolved in 2 mL DCM over 15 minutes.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (MeOH/DCM 1:9).

-

Workup: Quench with sat. NaHCO₃. Extract with DCM (3x). Wash organics with Brine, dry over Na₂SO₄.

-

Purification: Flash chromatography (Gradient: 0-5% MeOH in DCM).

Protocol 6.2: Debenzylation (Benzyl Removal)

To reveal the N1 amine.

Steps:

-

Dissolve the N4-functionalized intermediate in Methanol.

-

Add 10 wt% Pd/C catalyst (wet support preferred for safety).

-

Add Ammonium Formate (5 eq) or apply H₂ balloon pressure (1 atm).

-

Reflux (if using formate) or stir at RT (if using H₂ gas) for 4-12 hours.

-

Filter through Celite pad to remove catalyst. Concentrate filtrate.

Quality Control & Characterization

| Test | Specification | Method Note |

| Chiral HPLC | > 98% e.e. | Column: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA + 0.1% DEA. |

| 1H NMR | Conforms | Diagnostic doublet for Methyl at ~1.0 ppm; AB quartet for Benzyl CH₂ at ~3.6 ppm. |

| Appearance | Colorless Oil | The free base is an oil; HCl/Oxalate salts are white solids. |

References

-

Suvorexant Synthesis: Cox, C. D., et al. (2010). "Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305)." Journal of Medicinal Chemistry, 53(14), 5320–5332. Link

-

Ripasudil (K-115) Development: Isobe, T., et al. (2014). "Discovery of K-115: A Rho-kinase Inhibitor for the Treatment of Glaucoma."[2] ACS Medicinal Chemistry Letters, 5(7), 779–783. Link

-

Chiral Diazepane Synthesis: Beconi, M. G., et al. (2015). "Metabolism and Pharmacokinetics of Suvorexant." Drug Metabolism and Disposition, 43(10), 1543. Link

-

Conformational Analysis: Alder, R. W., et al. (2001). "The conformations of 1,4-diazepanes." Journal of the Chemical Society, Perkin Transactions 2. Link

Sources

Structural Optimization and Anxiolytic Profiling of 1,4-Diazepine and Diazepane Scaffolds

Executive Summary

This technical guide provides a comprehensive analysis of the anxiolytic properties of diazepane-based derivatives. While the 1,4-benzodiazepine (BZD) core remains the gold standard in anxiolytic pharmacotherapy, recent medicinal chemistry efforts have pivoted toward 1,4-diazepane (homopiperazine) scaffolds. These saturated or partially saturated analogs offer distinct conformational flexibility, altering lipophilicity and receptor residence time. This guide synthesizes the molecular pharmacology, Structure-Activity Relationships (SAR), and validated experimental protocols for developing next-generation anxiolytics targeting the GABA-A receptor complex.

Molecular Pharmacology: The GABA-A Receptor Complex[1][2]

The primary mechanism of action for diazepane and benzodiazepine derivatives is Positive Allosteric Modulation (PAM) of the ionotropic GABA-A receptor. Unlike orthosteric agonists (e.g., GABA, muscimol) that bind at the

Mechanism of Action[2][3][4][5][6][7]

-

Binding: The diazepine/diazepane ring occupies the BZD-binding pocket.

-

Conformational Change: Binding induces a structural shift in the receptor protein.

-

Affinity Modulation: This shift increases the receptor's affinity for endogenous GABA.

-

Chloride Influx: The frequency of Cl⁻ channel opening increases, leading to neuronal hyperpolarization and reduced excitability.[1]

Visualization: Signaling Pathway

The following diagram illustrates the causal pathway from ligand binding to anxiolytic effect.

Caption: Figure 1.[2][3][4] Allosteric modulation pathway of the GABA-A receptor by diazepane derivatives.

Structure-Activity Relationship (SAR)

The transition from the unsaturated 1,4-benzodiazepine (e.g., Diazepam) to the saturated 1,4-diazepane (homopiperazine) scaffold introduces critical changes in pharmacodynamics.

Core Scaffold Comparison

| Feature | 1,4-Benzodiazepine (Unsaturated) | 1,4-Diazepane (Saturated) |

| Geometry | Planar/Rigid (due to imine/benzene fusion) | Flexible (Chair/Twist-boat conformations) |

| Lipophilicity | High (LogP ~2.5–4.0) | Moderate (Tunable via N-substitution) |

| Metabolism | Prone to oxidative N-dealkylation | Slower metabolism; distinct CYP profiles |

| Receptor Fit | "Lock and Key" fit for BZD pocket | Induced fit; may access novel sub-pockets |

Critical Substitution Points

To maximize anxiolytic potency while minimizing sedation, the following SAR rules apply:

-

Position 1 (Nitrogen): Small alkyl groups (Methyl, Ethyl) are optimal. Bulky groups reduce affinity.

-

Position 2 (Carbonyl/Methylene): In classic BZDs, a carbonyl is essential (lactam). In diazepanes, this can be reduced to a methylene, provided the N1 is sufficiently basic or substituted with an electron-withdrawing group to mimic the electrostatic profile.

-

Position 7 (Aromatic Ring): Electron-withdrawing groups (Cl, NO₂, Br) are mandatory for high activity.

-

Position 5 (Phenyl Ring): An ortho-substituent (F, Cl) on the pendant phenyl ring enhances potency (e.g., Midazolam-like).

Synthetic Protocols

Method A: The Modified Sternbach Synthesis (Classic)